Losartan was first introduced to treat hypertension and has been widely used in various formulations. The imidazo[1,5-b]isoquinoline impurity specifically refers to a structural variant that may form during the synthesis of Losartan. This impurity is classified under organic compounds with potential pharmacological implications, particularly concerning its structural similarity to the active pharmaceutical ingredient.
The synthesis of Losartan Imidazo[1,5-b]isoquinoline Impurity typically involves several key steps:
The synthesis methods have been optimized for high yield and purity, often achieving over 99% purity in the final product. The reaction conditions are designed to be mild, using readily available starting materials, which facilitates industrial scalability .
The molecular structure of Losartan Imidazo[1,5-b]isoquinoline Impurity can be represented by its chemical formula, which reflects its complex arrangement of atoms. The structure features an imidazole ring fused with an isoquinoline moiety, contributing to its unique properties.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of this compound .
The formation of Losartan Imidazo[1,5-b]isoquinoline Impurity involves several chemical reactions:
These reactions highlight the importance of controlling reaction conditions to minimize unwanted by-products.
Losartan Imidazo[1,5-b]isoquinoline Impurity possesses distinct physical and chemical properties:
Analytical techniques like High Performance Liquid Chromatography (HPLC) are used for quantifying these properties accurately .
Losartan Imidazo[1,5-b]isoquinoline Impurity serves several important roles in pharmaceutical science:
The study of this impurity is crucial for ensuring the safety and efficacy of Losartan-containing products in clinical settings .
This impurity features a condensed tricyclic system with an imidazo[1,5-b]isoquinoline core. Its systematic IUPAC name is 3-butyl-1-chloro-5,10-dihydro-8-[2-(2H-tetrazol-5-yl)phenyl]imidazo[1,5-b]isoquinoline, reflecting three key structural components:
With the molecular formula C~22~H~21~ClN~6~ (molecular weight: 404.90 g/mol), this impurity retains the tetrazole ring system crucial for angiotensin receptor binding but incorporates significant steric constraints due to ring fusion. Key physicochemical properties include:
Table 1: Key Molecular Descriptors and Commercial Availability
Property | Specification | Vendor Examples | Pricing (1mg) |
---|---|---|---|
CAS Registry Number | 165276-38-0 | TRC ($140), Biosynth Carbosynth ($254.40) | $140–$254.40 |
Molecular Formula | C~22~H~21~ClN~6~ | Sinfoochem (A013729) | - |
Chromatographic Application | HPLC/LC-MS reference standard for impurity monitoring | American Custom Chemicals ($1,871/10mg) | $187.10/mg |
Synthesis Complexity | Multi-step organic synthesis (patent-protected) | CacheSyn, IntLab | Inquire |
The ortho-substituted tetrazole group enables coordination chemistry similar to losartan, potentially complicating chromatographic separation during analysis. Its commercial availability as a high-purity reference standard (up to 95.00%) underscores its importance in modern pharmaceutical quality control workflows [3] [8].
This impurity forms primarily during the final alkylation stage of losartan synthesis via intramolecular cyclization. The mechanism involves:
The CN113372338A patent details a controlled synthesis pathway exploiting this mechanism using losartan potassium as starting material:
Analytical detection leverages high-resolution mass spectrometry (HRMS) with in silico fragmentation verification. Studies comparing losartan batches (2018 vs. 2022) show this impurity’s persistence despite manufacturing improvements. Its presence at >0.1% triggers ICH Q3B-defined qualification thresholds, requiring toxicological assessment [1] [10].
Table 2: Synthesis Methodologies and Detection Approaches
Synthetic Method | Conditions | Yield | Detection Technique | LOD/LOQ |
---|---|---|---|---|
Acid-catalyzed cyclization | Glacial acetic acid, 65°C, 12h | 68% | HPLC-UV (254 nm) | 0.05%/0.15% |
Alkaline rearrangement | K~2~CO~3~/DMF, 80°C, 8h | 72% | LC-MS/HRMS (Q-TOF, positive ion mode) | 2 ng/mL / 5 ng/mL |
Forced degradation | 0.1M HCl, 70°C, 24h | Trace | QqQ-MS/MS (MRM mode) | 0.3 ppb / 1.0 ppb |
Recent advances in two-dimensional LC-MS/HRMS enable unambiguous differentiation from isomeric impurities at concentrations ≤0.03%. The impurity’s stability under typical drug product storage conditions necessitates lifecycle monitoring from synthesis to shelf-life [1] [10].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0